

A Researcher's Guide to Evaluating Fmoc-Met-OH-15N from Different Suppliers

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Compound of Interest		
Compound Name:	Fmoc-Met-OH-15N	
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For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of isotopically labeled amino acids is a critical determinant of the final peptide's quality, yield, and biological activity. This guide provides a framework for the characterization and comparison of **Fmoc-Met-OH-15N** from different commercial suppliers. By employing rigorous analytical methods, researchers can ensure the selection of high-quality reagents essential for the synthesis of complex and pure peptides.

The quality of **Fmoc-Met-OH-15N** can be assessed based on several key parameters, including chemical purity, isotopic enrichment, enantiomeric purity, and the presence of process-related impurities. Inefficient coupling due to impurities can lead to deletion sequences and lower overall yield of the target peptide.[1]

Comparative Analysis of Fmoc-Met-OH-15N from Three Hypothetical Suppliers

To illustrate the evaluation process, this guide presents a comparative analysis of **Fmoc-Met-OH-15N** from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the quantitative data obtained from a series of analytical experiments.

Table 1: Supplier-Reported Specifications



Parameter	Supplier A	Supplier B	Supplier C
Chemical Purity (HPLC)	≥98.0%[2]	≥99.0%[3][4]	≥99.5%
Isotopic Purity (15N)	≥98 atom %	≥98 atom %	≥99 atom %
Enantiomeric Purity (L-isomer)	≥99.5%	≥99.8%	≥99.9%
Appearance	White to off-white solid	White solid	White crystalline solid
Melting Point	121-123 °C (lit.)	130-140 °C	135-138 °C

Table 2: Experimental Verification of Purity and Impurity Profile

Parameter	Supplier A	Supplier B	Supplier C
Measured Chemical Purity (HPLC)	98.5%	99.2%	99.7%
Measured Isotopic Purity (Mass Spec)	98.2%	98.5%	99.3%
Fmoc-Dipeptide Impurities (HPLC)	≤0.2%	≤0.1%	<0.05%
Free Methionine-15N	≤0.5%	≤0.2%	<0.1%
Acetate Content (IC)	≤0.1%	≤0.02%	<0.01%
β-Alanine Derivatives (HPLC)	≤0.1%	≤0.1%	Not Detected

Based on the hypothetical data, Supplier C demonstrates the highest quality **Fmoc-Met-OH-15N**, with superior chemical, isotopic, and enantiomeric purity, as well as the lowest levels of process-related impurities. While Supplier B provides a product of high quality suitable for most applications, Supplier A's product, though meeting basic specifications, may be less suitable for the synthesis of long or complex peptides where high purity is paramount.



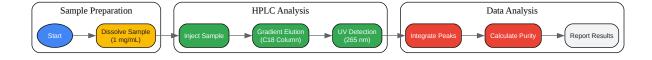
Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the primary method for determining the purity of Fmoc-amino acids.

- Objective: To determine the purity of the Fmoc-Met-OH-15N raw material and to identify and quantify any related impurities.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 30% to 90% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.



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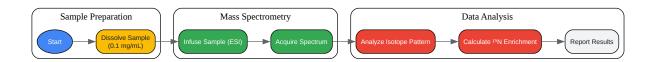


Workflow for HPLC purity assessment of Fmoc-amino acids.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the ¹⁵N-labeled amino acid.

- Objective: To confirm the identity and determine the isotopic purity of Fmoc-Met-OH-15N.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 0.1 mg/mL.
- Data Analysis: Determine the relative abundance of the M+1 peak (due to ¹⁵N) compared to the M peak.



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Workflow for mass spectrometry analysis of Fmoc-amino acids.

Chiral HPLC for Enantiomeric Purity

Standard HPLC columns cannot separate between D- and L-amino acids. Therefore, a chiral column is necessary to determine the enantiomeric purity.

- Objective: To determine the enantiomeric (D/L) purity of **Fmoc-Met-OH-15N**.
- Instrumentation: HPLC system with a UV detector.



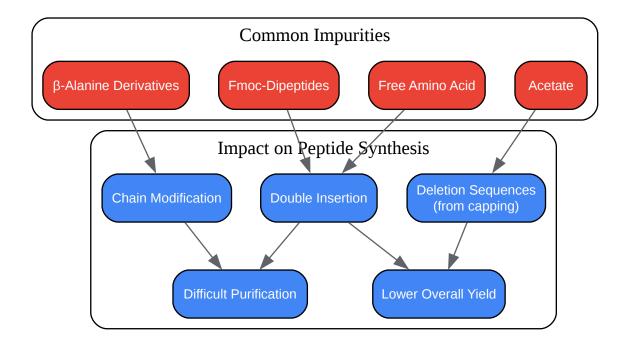
- Column: A suitable chiral stationary phase (CSP) column.
- Mobile Phase: Isocratic elution with a mixture of hexane and ethanol, with a small percentage of a modifier like TFA, optimized for the specific column.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Detection: UV at 265 nm.

Common Impurities in Fmoc-Amino Acids and Their Impact

Several types of impurities can be present in commercial Fmoc-amino acids, arising from the synthesis and purification processes.

- Dipeptides: The formation of Fmoc-Met-Met-OH can lead to the double insertion of methionine during peptide synthesis.
- Free Amino Acid: The presence of free methionine can also lead to multiple insertions and can promote the degradation of the Fmoc-amino acid during storage.
- β-Alanine Derivatives: These impurities arise from the rearrangement of the Fmoc activating agent and can be incorporated into the peptide chain.
- Acetate: Traces of acetic acid can act as a capping agent, leading to truncated peptide sequences.





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Logical relationship of impurities and their impact.

In conclusion, the quality of **Fmoc-Met-OH-15N** can vary significantly between suppliers. A thorough analytical characterization is crucial to ensure the success of peptide synthesis projects. Researchers should prioritize suppliers who provide comprehensive certificates of analysis and demonstrate consistently high purity and low levels of critical impurities.

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